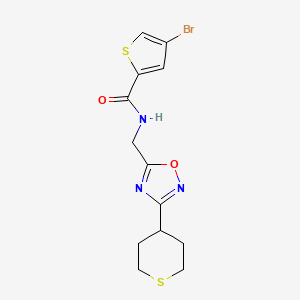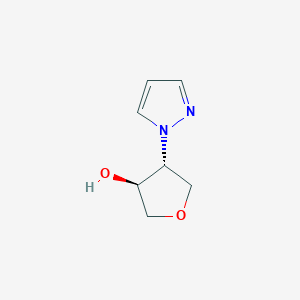
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines involve reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Applications De Recherche Scientifique
Preclinical Pharmacology and Pharmacokinetics
Research on compounds like CERC-301, a GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonist, showcases the importance of understanding the pharmacodynamic and pharmacokinetic properties for drug development. Studies like those by Garner et al. (2015) detail the process of determining effective doses, safety profiles, and receptor occupancy to guide clinical trials, highlighting the critical role of preclinical research in the development of novel therapeutics (Garner et al., 2015).
Occupational Exposure and Toxicity
The investigation into the effects of occupational exposure to chemicals, as seen in the study of N-methyl-2-pyrrolidone by Solomon et al. (1996), underlines the importance of assessing the safety and health risks associated with chemical exposure in various industries (Solomon et al., 1996). Such research is vital for developing safety guidelines and protective measures for workers.
Analytical Chemistry and Toxicology
Research on the detection, identification, and quantification of chemical metabolites in biological systems, as exemplified by studies on isonicotinic acid hydrazide (Cuthbertson, Ireland, & Wolff, 1953) and heterocyclic amines in cooked meats (Ushiyama et al., 1991), demonstrates the intersection of analytical chemistry and toxicology. These studies contribute to our understanding of how substances are metabolized and their potential impacts on health (Cuthbertson, Ireland, & Wolff, 1953); (Ushiyama et al., 1991).
Clinical Trials and Drug Development
The development and clinical trial phases of new therapeutic agents, such as JNJ-39758979, a histamine H4 receptor antagonist (Thurmond et al., 2014), provide insights into the rigorous process of bringing a new drug to market. These studies assess safety, efficacy, pharmacokinetics, and pharmacodynamics in both preclinical models and human subjects (Thurmond et al., 2014).
Mécanisme D'action
Target of Action
Pyrrolidine derivatives, which this compound is a part of, often show significant pharmacological activity . They have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it affects. Pyrrolidine derivatives have been known to affect a variety of pathways due to their wide range of enzyme inhibition .
Pharmacokinetics
Heterocyclic compounds, which include pyrrolidines, are often used in drug design due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been known to exhibit antioxidative and antibacterial properties, and their effects on the cell cycle have been characterized .
Action Environment
The spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Analyse Biochimique
Biochemical Properties
N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which share structural similarities with this compound, have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . Additionally, these compounds can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . The nature of these interactions often involves binding to the active sites of these enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with similar structures have been reported to cause cell cycle arrest at the G1/S phase in MCF7 cells, indicating their potential role in regulating cell proliferation . Additionally, these compounds can modulate the activity of key proteins involved in apoptosis, such as Caspase 8, BAX, and Bcl2, thereby influencing cell survival and death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the pyrrolidine ring in its structure allows for efficient binding to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . Additionally, the pyrimidine ring can form hydrogen bonds with amide and amine groups, further stabilizing its interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring can undergo pseudorotation, which may affect its stability and interactions with biomolecules over time . Additionally, the compound’s antioxidative properties can contribute to its long-term effects on cellular function by protecting cells from oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects. For instance, derivatives of pyrrolidine have been shown to exhibit antibacterial activity, with the activity increasing with higher concentrations of specific substituents . It is essential to determine the optimal dosage to maximize the compound’s therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. For example, the major route of metabolism for similar compounds involves hydroxylation at specific positions of the pyrimidine ring, catalyzed by cytochrome P450 isoforms such as CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation, which contribute to the compound’s overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The pyrrolidine ring’s ability to form hydrogen bonds and its non-planarity allow for efficient transport across cellular membranes . Additionally, the compound’s interactions with specific transporters can affect its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, the pyrimidine ring’s ability to form hydrogen bonds with amide and amine groups can facilitate its localization to specific subcellular regions . This localization is crucial for the compound’s interactions with target biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(2)13(18)15-9-11-14-6-5-12(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCGKOFAEVRCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)
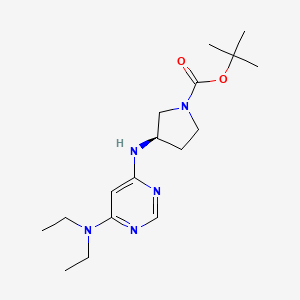
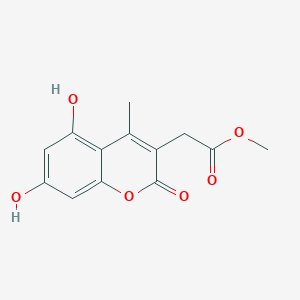
![Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2607123.png)
![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)
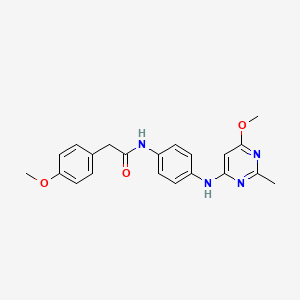

![4-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2607129.png)
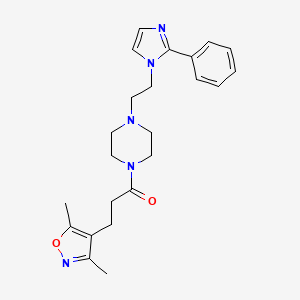
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-methylchromen-2-one](/img/structure/B2607134.png)

![3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2607137.png)
